molecular formula C13H13N3O2 B2935317 9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255788-52-3

9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one

Cat. No.: B2935317
CAS No.: 1255788-52-3
M. Wt: 243.266
InChI Key: GLRPZEORKXPCHP-UHFFFAOYSA-N
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Description

9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one is a heterocyclic compound that belongs to the class of organic compounds known as diazepines. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of a methoxy group and a quinoline moiety makes this compound particularly interesting for various scientific applications.

Chemical Reactions Analysis

9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline and diazepine derivatives .

Scientific Research Applications

9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. The compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular signaling pathways. Specific pathways involved include the MAP kinase pathway and cyclin-dependent kinase pathways .

Comparison with Similar Compounds

Similar compounds to 9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoline moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-8-2-3-9-11(6-8)16-7-10-12(9)14-4-5-15-13(10)17/h2-3,6-7,14H,4-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRPZEORKXPCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C3C(=C2C=C1)NCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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